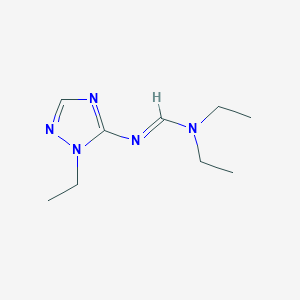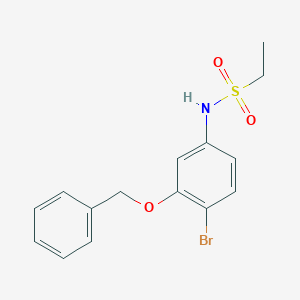
N-(3-(Benzyloxy)-4-bromophenyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Benzyloxy)-4-bromophenyl)ethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a benzyloxy group and a bromine atom attached to a phenyl ring, which is further connected to an ethanesulfonamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Benzyloxy)-4-bromophenyl)ethanesulfonamide typically involves the following steps:
Bromination: The starting material, 3-hydroxybenzaldehyde, undergoes bromination using bromine or a brominating agent to introduce a bromine atom at the 4-position of the phenyl ring.
Benzylation: The brominated intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyloxy group.
Sulfonamidation: The final step involves the reaction of the benzyloxy-bromophenyl intermediate with ethanesulfonyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(Benzyloxy)-4-bromophenyl)ethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Hydrolysis: The ethanesulfonamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Hydrolysis: Ethanesulfonic acid and corresponding amines.
Wissenschaftliche Forschungsanwendungen
N-(3-(Benzyloxy)-4-bromophenyl)ethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial agent due to its sulfonamide moiety.
Biological Research: It can be used as a probe to study enzyme interactions and inhibition mechanisms.
Chemical Biology: The compound can serve as a building block for the synthesis of more complex molecules with potential biological activity.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of N-(3-(Benzyloxy)-4-bromophenyl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism is similar to that of other sulfonamide antibiotics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Bromophenyl)ethanesulfonamide: Lacks the benzyloxy group, which may affect its biological activity and solubility.
N-(3-(Benzyloxy)phenyl)ethanesulfonamide: Lacks the bromine atom, which may influence its reactivity and interaction with molecular targets.
N-(3-(Benzyloxy)-4-chlorophenyl)ethanesulfonamide: Contains a chlorine atom instead of bromine, which may alter its chemical properties and biological activity.
Uniqueness
N-(3-(Benzyloxy)-4-bromophenyl)ethanesulfonamide is unique due to the presence of both the benzyloxy and bromine substituents on the phenyl ring
Eigenschaften
Molekularformel |
C15H16BrNO3S |
|---|---|
Molekulargewicht |
370.3 g/mol |
IUPAC-Name |
N-(4-bromo-3-phenylmethoxyphenyl)ethanesulfonamide |
InChI |
InChI=1S/C15H16BrNO3S/c1-2-21(18,19)17-13-8-9-14(16)15(10-13)20-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3 |
InChI-Schlüssel |
NNCUAKARKWZAFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


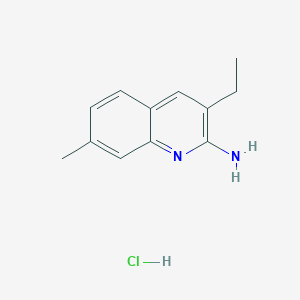
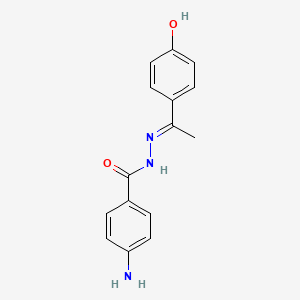
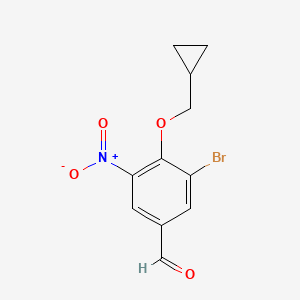

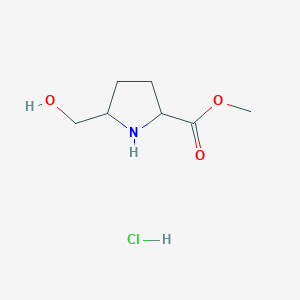
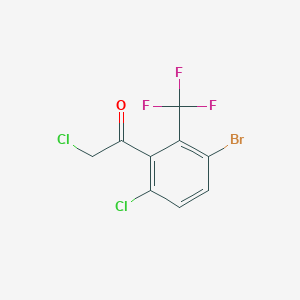
![1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine](/img/structure/B13723467.png)
![Methyl 4-((cyclohexylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13723469.png)

![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13723483.png)

![4-Isopropoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B13723492.png)
![[(6S,13S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13723495.png)
